TSU-68, also known as TSU-68, is a synthetic small-molecule compound classified as a receptor tyrosine kinase inhibitor (RTKI). [, ] It plays a significant role in scientific research as a valuable tool for studying angiogenesis, tumor growth, and potential therapeutic targets for various cancers. [, , , , , , ]
A detailed description of TSU-68 synthesis is provided in the paper by Shagufta et al. [] The synthesis involves multiple steps, starting with the key intermediate N4-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine. Various arylmethyl groups are introduced at the N7 position of this intermediate through sodium hydride-induced alkylation using substituted arylmethyl halides.
TSU-68 functions as a multi-target tyrosine kinase inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). [, , , , , , , , , , , , , , , , , , , ] By binding to and inhibiting the autophosphorylation of these receptors, TSU-68 disrupts downstream signaling pathways crucial for angiogenesis and tumor cell proliferation. [, , , , , , ] This mechanism of action makes TSU-68 a promising candidate for anti-angiogenic and anti-tumor therapies. [, , , , , , ]
Anti-angiogenic effects: TSU-68 demonstrates potent anti-angiogenic activity by inhibiting VEGF-induced angiogenesis. [, , , ] This effect has been observed in various in vivo models, including human colon cancer xenografts and a dorsal air-sac assay. [, ]
Inhibition of tumor growth: TSU-68 exhibits significant inhibition of tumor growth in various preclinical cancer models, including endometrial cancer, brain metastasis models, hepatocellular carcinoma, and colon cancer. [, , , , , , , ]
Combination therapies: Researchers have explored TSU-68 in combination with other chemotherapeutic agents, such as paclitaxel, S-1, and oxaliplatin. [, , , , , , , ] These combination therapies have shown promising results in preclinical and clinical studies, suggesting a potential synergistic effect.
Potential in drug repurposing: Recent studies suggest the potential of TSU-68 for drug repurposing in treating COVID-19. [] By integrating network pharmacology and transcriptomics, researchers identified TSU-68 as a potential candidate for disrupting the pharmacological networks associated with COVID-19. []
Potential for targeted drug delivery: Research on linifanib, a structurally similar compound to TSU-68, demonstrates the potential for developing self-assembling tyrosine kinase inhibitors for localized targeted delivery. [] This approach aims to improve the therapeutic index of these drugs by minimizing systemic toxicity.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2